Acenaphtho[1,2-b]benzo[f]quinoxaline

Ionization energy Electron donor strength Mass spectrometry

Acenaphtho[1,2-b]benzo[f]quinoxaline (CAS 238-06-2; also indexed as 8,9-Benzacenaphtho[1,2-b]quinoxaline and NSC is a polycyclic aromatic heterocycle with the molecular formula C₂₂H₁₂N₂ and a molecular weight of 304.34 g·mol⁻¹. The compound integrates an acenaphthene moiety with a quinoxaline core that is additionally benzo-annulated, yielding an extended planar π-conjugated scaffold.

Molecular Formula C22H12N2
Molecular Weight 304.3 g/mol
CAS No. 238-06-2
Cat. No. B3025346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphtho[1,2-b]benzo[f]quinoxaline
CAS238-06-2
Molecular FormulaC22H12N2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3
InChIInChI=1S/C22H12N2/c1-2-8-15-13(5-1)11-12-18-20(15)24-22-17-10-4-7-14-6-3-9-16(19(14)17)21(22)23-18/h1-12H
InChIKeyNQDUFWQZTFVEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphtho[1,2-b]benzo[f]quinoxaline (CAS 238-06-2): Core Identification and Physicochemical Baseline for Research Procurement


Acenaphtho[1,2-b]benzo[f]quinoxaline (CAS 238-06-2; also indexed as 8,9-Benzacenaphtho[1,2-b]quinoxaline and NSC 80694) is a polycyclic aromatic heterocycle with the molecular formula C₂₂H₁₂N₂ and a molecular weight of 304.34 g·mol⁻¹ [1]. The compound integrates an acenaphthene moiety with a quinoxaline core that is additionally benzo-annulated, yielding an extended planar π-conjugated scaffold . Its reported physical properties include a density of 1.4 ± 0.1 g·cm⁻³, a boiling point of 574.3 ± 23.0 °C at 760 mmHg, and a flash point of 266.1 ± 13.9 °C . The compound has been submitted to the National Cancer Institute for biological evaluation (NSC 80694), indicating potential pharmacological relevance . Spectroscopic reference data, including ¹H NMR, FTIR, and UV-Vis spectra in dioxane and CDCl₃, are available through the Wiley KnowItAll spectral library [2].

Why Acenaphtho[1,2-b]benzo[f]quinoxaline Cannot Be Replaced by Simpler Acenaphtho-quinoxaline Analogs Without Quantitative Validation


In-class compounds within the acenaphtho-quinoxaline family share a common heterocyclic scaffold, yet their electronic and spectroscopic properties diverge substantially as a function of π-extension. The additional benzo-annulation present in acenaphtho[1,2-b]benzo[f]quinoxaline (C₂₂H₁₂N₂, 4 fused aromatic/heterocyclic rings) relative to the parent acenaphtho[1,2-b]quinoxaline (C₁₈H₁₀N₂, 3 rings) alters the frontier orbital energies, the number and energies of accessible electronic transitions, and the bulk thermophysical properties [1]. Generic substitution—e.g., procuring the simpler analog for an application requiring the extended π-system—will introduce quantitatively predictable shifts in ionization potential, absorption wavelength, and thermal stability that can fundamentally alter device performance or spectroscopic readout. The evidence below quantifies these differences and establishes the procurement-relevant thresholds a user must verify before considering any substitution.

Acenaphtho[1,2-b]benzo[f]quinoxaline (CAS 238-06-2): Head-to-Head Quantitative Differentiation Against Closest Analogs


Gas-Phase Ionization Energy: 0.5 eV Lower Than Acenaphtho[1,2-b]quinoxaline, Consistent with Extended Conjugation

The gas-phase ionization energy (IE) of acenaphtho[1,2-b]benzo[f]quinoxaline (target) is 8.1 ± 0.1 eV, determined by electron impact (EI) mass spectrometry [1]. This is 0.5 eV lower than the IE of the closest structural analog, acenaphtho[1,2-b]quinoxaline (IE = 8.6 ± 0.1 eV) [1]. The further extended analog 1,2:3,4:6,7-tribenzophenazine exhibits an even lower IE of 7.8 ± 0.1 eV [1], establishing a monotonic decrease in IE with each additional fused benzo ring. The 0.5 eV difference between target and the three-ring analog is substantial in the context of frontier orbital energetics: it corresponds to a ~48 kJ·mol⁻¹ (11.5 kcal·mol⁻¹) change in the energy required to remove an electron, which directly impacts the compound's behavior as an electron donor in charge-transfer complexes and its oxidative stability.

Ionization energy Electron donor strength Mass spectrometry Organic electronics

UV-Vis Electronic Absorption: Five Distinct Bands vs. Four, with a 55 nm Red Shift of the Lowest-Energy Transition Relative to the Three-Ring Analog

In methanol solution, acenaphtho[1,2-b]benzo[f]quinoxaline exhibits five resolved absorption bands (S₀→S₁ through S₀→S₅), whereas acenaphtho[1,2-b]quinoxaline displays only four bands (S₀→S₁ through S₀→S₄) [1]. The lowest-energy transition (S₀→S₁) of the target compound appears at ν_max = 24,050 cm⁻¹ (≈416 nm) with a molar absorptivity ε_max = 4,286 M⁻¹·cm⁻¹ and an oscillator strength f = 0.03 [1]. In contrast, the S₀→S₁ of the comparator is at ν_max = 27,693 cm⁻¹ (≈361 nm), ε_max = 11,483 M⁻¹·cm⁻¹, f = 0.28 [1]. This corresponds to a red shift of 3,643 cm⁻¹ (55 nm; 0.45 eV) upon benzo-annulation. The additional fifth band (S₀→S₅) in the target compound appears at 41,760 cm⁻¹ (≈239 nm) with ε_max = 68,084 M⁻¹·cm⁻¹ and f = 0.57 [1] and has no counterpart in the three-ring analog. The same five-band pattern is observed in diethyl ether; in chloroform the fifth band is obscured due to solvent UV cut-off [1]. Both compounds exhibit a blue shift of the most intense bands in polar solvents relative to non-polar solvents, confirming that the ground-state dipole moment exceeds the excited-state dipole moment (μ_g > μ_e) in both cases [1].

UV-Vis spectroscopy Electronic transitions Solvatochromism π-Conjugation

Boiling Point Elevation of ~84 °C and Increased Molecular Weight Reflect Stronger Intermolecular Interactions vs. the Three-Ring Analog

The predicted boiling point of acenaphtho[1,2-b]benzo[f]quinoxaline at 760 mmHg is 574.3 ± 23.0 °C , which is approximately 84 °C higher than the boiling point of acenaphtho[1,2-b]quinoxaline (490.3 °C at 760 mmHg) . The molecular weight difference (304.34 vs. 254.29 g·mol⁻¹) alone does not fully account for this elevation; the extended planar π-surface in the target compound increases the polarizability and enhances van der Waals interactions in the condensed phase. Density also increases modestly from 1.393 g·cm⁻³ (comparator) to 1.4 ± 0.1 g·cm⁻³ (target) . The comparator additionally has a well-defined melting point of 239–242 °C , whereas no melting point has been reported for the target compound in readily accessible sources , which may indicate decomposition before melting or simply a gap in characterization data that procurement specifications should address.

Thermal stability Boiling point Vapor deposition Purification

Oscillator Strength Redistribution: The Target Compound Concentrates Intensity in Higher-Energy Transitions, Altering Photophysical Selection Rules

The distribution of oscillator strength (f) across electronic transitions differs fundamentally between the two compounds. In acenaphtho[1,2-b]quinoxaline, the S₀→S₂ and S₀→S₄ transitions dominate the absorption profile in methanol (f = 0.91 and 0.89, respectively), with the S₀→S₁ being relatively weak (f = 0.28) [1]. In acenaphtho[1,2-b]benzo[f]quinoxaline, the highest oscillator strengths are distributed across S₀→S₃ (f = 0.52) and S₀→S₅ (f = 0.57), while the S₀→S₁ and S₀→S₂ transitions are exceptionally weak (f = 0.03 and 0.05) [1]. This inversion of the intensity pattern—whereby the lowest-energy transitions become nearly forbidden in the target but are moderately allowed in the comparator—is a direct consequence of the altered molecular symmetry and orbital topology introduced by benzo-annulation. The S₀→S₂ transition of the target is particularly sensitive to solvent: in methanol f = 0.05, but in chloroform f = 0.73, a >14-fold enhancement attributed to intensity borrowing [1]. No comparable solvent sensitivity is observed for the S₀→S₂ of the three-ring analog.

Oscillator strength Transition probability Photophysics Spectroscopic selection rules

Ionization Energy Series Across the Homologous Series: Predictive Value for Rational Material Design

Within the series of condensed-ring azines measured by Gallegos (1968), the ionization energy decreases systematically with each additional fused benzo ring: acenaphtho[1,2-b]quinoxaline (3 fused rings, IE = 8.6 eV) → acenaphtho[1,2-b]benzo[f]quinoxaline (4 fused rings, IE = 8.1 eV) → 1,2:3,4:6,7-tribenzophenazine (5 fused rings, IE = 7.8 eV) [1]. The per-ring decrement is approximately 0.4–0.5 eV across this series. This monotonic trend establishes the target compound as occupying a distinct and predictable position in the conjugation–ionization landscape. For researchers designing donor-acceptor systems or evaluating oxidative stability, this series-level data permits interpolation and benchmarking: the target compound offers a 0.3 eV higher IE (greater oxidative stability) than the fully benzannulated tribenzophenazine, while providing a 0.5 eV lower IE (stronger donor character) than the minimally conjugated three-ring analog. No other commercially catalogued compound occupies this exact IE value within the acenaphtho-quinoxaline family.

Structure-property relationship Conjugation length Ionization potential Material screening

Acenaphtho[1,2-b]benzo[f]quinoxaline (CAS 238-06-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Electron-Donor Component in Organic Photovoltaic and OLED Materials

The experimentally determined ionization energy of 8.1 eV [1] positions acenaphtho[1,2-b]benzo[f]quinoxaline as a stronger electron donor than the three-ring analog (8.6 eV) while retaining greater oxidative stability than the five-ring tribenzophenazine (7.8 eV) [1]. This intermediate IE value is suitable for matching the HOMO energy levels of common acceptor materials (e.g., fullerene derivatives, perylene diimides) in bulk-heterojunction organic photovoltaics, where a donor IE between ~7.8 and ~8.3 eV is often targeted to balance charge separation driving force and open-circuit voltage. Additionally, the extended π-system and high boiling point (~574 °C) support thermal vacuum deposition without decomposition, a standard fabrication route for small-molecule OLED emissive and charge-transport layers.

Spectroscopic Probe or Reference Standard with Unique Five-Band UV-Vis Fingerprint

The presence of five resolved absorption bands in methanol and ether, including the distinctive S₀→S₅ transition at 239 nm (ε = 68,084 M⁻¹·cm⁻¹) [2], provides a spectral signature that is absent in any commercially available three-ring acenaphtho-quinoxaline analog. This multi-band pattern enables unambiguous identification and quantification of the compound in complex matrices via UV-Vis spectrophotometry. The marked solvent sensitivity of the S₀→S₂ oscillator strength—changing from f = 0.05 in methanol to f = 0.73 in chloroform [2]—further suggests utility as an environment-sensitive optical probe for studying local polarity and specific solvent–solute interactions in supramolecular and biological systems.

High-Temperature Organic Semiconductor Precursor or Thermal-Stability-Requiring Application

The predicted boiling point of 574.3 °C at 760 mmHg is approximately 84 °C higher than that of the three-ring acenaphtho[1,2-b]quinoxaline . This thermal property, combined with the fully aromatic, planar, and nitrogen-incorporated structure, makes the compound a candidate for applications requiring elevated-temperature processing or operation, such as thermally activated delayed fluorescence (TADF) host materials, high-temperature organic field-effect transistors, or as a precursor for graphitic carbon nitride analogs synthesized via thermal condensation routes. Users should request experimental thermogravimetric analysis (TGA) data from vendors to validate the predicted boiling point before committing to high-temperature process design.

NCI-Referenced Starting Point for Anticancer SAR Studies (NSC 80694)

The compound's assignment of NSC number 80694 by the National Cancer Institute indicates it was formally submitted for biological screening, providing a documented entry point for medicinal chemistry programs targeting DNA-intercalating or topoisomerase-inhibiting polycyclic heterocycles. While quantitative IC₅₀ or GI₅₀ data from the NCI-60 cell panel are not publicly indexed for this specific NSC number, the structural precedent—planar tetracyclic framework with two nitrogen atoms capable of hydrogen bonding and electrostatic interaction—is consistent with the DNA-binding motif established for related acenaphtho-quinoxaline derivatives [3]. Researchers initiating structure–activity relationship (SAR) studies can procure this compound as a well-defined, unsubstituted scaffold for systematic functionalization, with the five-band UV-Vis signature [2] serving as an internal spectroscopic quality control marker for each derivative synthesized.

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